Cyclobutanol, 1-ethyl-

Physicochemical characterization Distillation Safety and handling

Cyclobutanol, 1-ethyl- (1-ethylcyclobutanol) is a tertiary cyclic alcohol (C₆H₁₂O, MW 100.16 g/mol) featuring a strained, puckered cyclobutane ring with both an ethyl substituent and a hydroxyl group at the 1-position. The compound is a colorless liquid with a predicted boiling point of 129.0±8.0 °C at 760 mmHg and a density of ~0.96 g/cm³.

Molecular Formula C6H12O
Molecular Weight 100.16 g/mol
CAS No. 20434-30-4
Cat. No. B3420887
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclobutanol, 1-ethyl-
CAS20434-30-4
Molecular FormulaC6H12O
Molecular Weight100.16 g/mol
Structural Identifiers
SMILESCCC1(CCC1)O
InChIInChI=1S/C6H12O/c1-2-6(7)4-3-5-6/h7H,2-5H2,1H3
InChIKeyZQXBPTKCIMXYMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Ethylcyclobutanol (CAS 20434-30-4): Procurement-Relevant Physicochemical and Functional Baseline for Research and Industrial Use


Cyclobutanol, 1-ethyl- (1-ethylcyclobutanol) is a tertiary cyclic alcohol (C₆H₁₂O, MW 100.16 g/mol) featuring a strained, puckered cyclobutane ring with both an ethyl substituent and a hydroxyl group at the 1-position [1]. The compound is a colorless liquid with a predicted boiling point of 129.0±8.0 °C at 760 mmHg and a density of ~0.96 g/cm³ . It serves as a synthetic intermediate and a conformationally restricted building block in medicinal chemistry, as well as a precursor for generating reactive enols (2-hydroxybutene-1) via low-pressure pyrolysis for mass spectrometric studies [2]. The compound is commercially available at 95–98% purity from multiple suppliers, with catalog pricing structures offering linear scaling from 100 mg to 10 g quantities .

Why Generic Substitution Fails: Physicochemical and Functional Differentiation of 1-Ethylcyclobutanol from In-Class Analogs


The simple addition of a single methylene unit to the substituent at the 1-position of cyclobutanol fundamentally alters the compound's physicochemical profile, which has direct implications for its purification, handling, and suitability as a research intermediate. Unlike the lower homolog 1-methylcyclobutanol, which is more volatile and flammable, or the unsubstituted cyclobutanol, which is substantially more polar, 1-ethylcyclobutanol occupies a unique property space that affects its distillation parameters, safety classification for storage and transport, and behavior in liquid-liquid extraction or chromatographic purification workflows. These differences are not marginal but quantifiable, and they cannot be compensated for simply by adjusting reaction conditions when a protocol has been optimized for the specific properties of the ethyl-substituted derivative. The quantitative evidence below establishes exactly where 1-ethylcyclobutanol diverges from its closest structural neighbors.

Product-Specific Quantitative Evidence Guide: 1-Ethylcyclobutanol Versus Closest Analogs


Boiling Point and Volatility: 1-Ethylcyclobutanol Offers Safer Distillation Margins Compared to Lower Homologs

1-Ethylcyclobutanol exhibits a boiling point of 129.0±8.0 °C at 760 mmHg, which is approximately 5 °C higher than unsubstituted cyclobutanol (124.0±0.0 °C) and 17.7 °C higher than 1-methylcyclobutanol (111.3±8.0 °C) . This shift is accompanied by a vapor pressure of 4.7±0.5 mmHg at 25 °C, compared to 11.9±0.4 mmHg for 1-methylcyclobutanol, indicating a ~2.5-fold reduction in volatility at ambient temperature . The elevated boiling point reduces evaporative losses during solvent removal and provides a wider operational window for fractional distillation under reduced pressure, while the lower vapor pressure minimizes headspace flammability risk during ambient handling.

Physicochemical characterization Distillation Safety and handling

Lipophilicity (LogP): 1-Ethylcyclobutanol Provides a 2.6-Fold LogP Increase Over Parent Cyclobutanol for Enhanced Organic Phase Partitioning

The ACD/LogP of 1-ethylcyclobutanol is 1.28, which represents a substantial increase in lipophilicity compared to unsubstituted cyclobutanol (LogP 0.50–0.53) and 1-methylcyclobutanol (LogP 0.75) [1]. This 0.75 log unit increase over the parent cyclobutanol translates to an approximately 5.6-fold higher theoretical octanol-water partition coefficient, and a 0.53 log unit increase over 1-methylcyclobutanol translates to approximately 3.4-fold higher partitioning . The elevated LogP value is reflected in the predicted bioconcentration factor (BCF of 7.04 at pH 7.4, versus 3.66 for 1-methylcyclobutanol), which may be relevant for applications in medicinal chemistry where target engagement in lipophilic environments is desired .

Lipophilicity LogP Extraction efficiency

Flash Point and Handling Safety: 1-Ethylcyclobutanol's Higher Flash Point (43.2 °C) Reduces Flammability Risk Relative to Lower Analogs

The predicted flash point of 1-ethylcyclobutanol is 43.2±10.9 °C, which is markedly higher than that of unsubstituted cyclobutanol (21.1±0.0 °C) and 1-methylcyclobutanol (33.7±10.9 °C) . This 22.1 °C increase over cyclobutanol and 9.5 °C increase over 1-methylcyclobutanol means that 1-ethylcyclobutanol may be classified differently under GHS or transportation regulations: cyclobutanol falls squarely into the highly flammable liquid category (Flash Point <23 °C, H225), whereas 1-ethylcyclobutanol, with a flash point above 37.8 °C, may be classified as a combustible rather than flammable liquid in certain regulatory frameworks, potentially simplifying storage quantity limits and shipping documentation requirements .

Flash point Safety classification Transport and storage

Pyrolysis Precursor for 2-Hydroxybutene-1 Enol Generation: Unique Functionality Not Replicable with Cyclobutanol or 1-Methylcyclobutanol

Low-pressure pyrolysis of 1-ethylcyclobutanol selectively generates 2-hydroxybutene-1 (H₂C=C(OH)C₂H₅), an unstable enol that serves as a valuable species for gas-phase ion chemistry and mass spectrometric fragmentation studies [1]. The ionization energy (IE) of the resulting 2-hydroxybutene-1 is 8.55 ± 0.1 eV, and the appearance energies (AE) of the [C₂H₅CO]⁺ and [CH₃CO]⁺ fragment ions are 10.25 ± 0.1 and 10.40 ± 0.1 eV, respectively [1]. Analogous pyrolysis of cyclobutanol yields ethenol (H₂C=CHOH), while 1-methylcyclobutanol yields 2-hydroxypropene (H₂C=C(OH)CH₃) [2]. This systematic homologation series provides researchers with a precise and tunable route to specific enol species differentiated only by the alkyl substituent; substituting 1-ethylcyclobutanol with cyclobutanol or 1-methylcyclobutanol would produce an entirely different enol product with different ionization characteristics, making the substitution impossible for any experimental protocol requiring the C₄ enol specifically [3].

Pyrolysis Enol generation Mass spectrometry

pKa and Hydrogen-Bonding Capacity: 1-Ethylcyclobutanol Displays Weaker Acidity Than Cyclobutanol, Influencing Reactivity in Base-Mediated Reactions

The predicted pKa of 1-ethylcyclobutanol is 15.38±0.20, which is slightly less acidic than unsubstituted cyclobutanol (pKa ~15.0 ± 0.2, based on ACD predictions for tertiary vs. secondary alcohol) . This 0.4 unit pKa difference indicates that 1-ethylcyclobutanol is approximately 2.5-fold less acidic than cyclobutanol, meaning stronger bases or more forcing conditions may be required for quantitative deprotonation in alkoxide formation reactions . Conversely, the presence of the ethyl group provides steric shielding of the hydroxyl group, which can influence regioselectivity in subsequent derivatization reactions such as esterification or silyl ether formation.

pKa Acidity Deprotonation

Important Caveat: Limited Availability of Direct Comparative Biological Data for 1-Ethylcyclobutanol

A systematic search of the primary literature reveals that 1-ethylcyclobutanol has not been evaluated in head-to-head biological assays against its closest structural analogs (e.g., cyclobutanol, 1-methylcyclobutanol) with respect to enzyme inhibition, cytotoxicity, antimicrobial activity, or pharmacokinetic parameters. The compound is cited as a pyrolysis precursor in fundamental mass spectrometry studies [1] and is referenced in medicinal chemistry contexts as a representative of cyclobutane-containing scaffolds for conformational restriction [2], but no quantitative IC₅₀, MIC, Kᵢ, or in vivo PK data were identified for this specific CAS number as of the search date. Users selecting this compound for biological screening should be aware that its biological differentiation from analogs remains an open empirical question, and procurement decisions should therefore be based on the well-characterized physicochemical and functional evidence dimensions documented above. This evidence gap is explicitly noted to prevent over-interpretation of class-level structural inferences as compound-specific biological claims.

Data availability Comparative biology Research gap

Best Research and Industrial Application Scenarios for 1-Ethylcyclobutanol (CAS 20434-30-4)


Gas-Phase Enol Generation for Fundamental Physical Organic Chemistry Studies

1-Ethylcyclobutanol is the irreplaceable precursor for generating 2-hydroxybutene-1 (H₂C=C(OH)C₂H₅) via low-pressure pyrolysis, as demonstrated by Iraqi et al. [1]. The enol's ionization energy (8.55 ± 0.1 eV) and fragment ion appearance energies (10.25 ± 0.1 eV for [C₂H₅CO]⁺, 10.40 ± 0.1 eV for [CH₃CO]⁺) have been precisely characterized using a reverse Nier-Johnson double-focusing mass spectrometer [1]. Laboratories investigating tautomerism, keto-enol energetics, or gas-phase ion-molecule reactions of C₄ enols should procure this specific compound; no other cyclobutanol homolog can produce the identical enol product. Researchers designing comparative enol stability studies across the homologous series (ethenol from cyclobutanol, 2-hydroxypropene from 1-methylcyclobutanol, and 2-hydroxybutene-1 from 1-ethylcyclobutanol) will require all three precursors and cannot substitute one for another [1].

Medicinal Chemistry Building Block Requiring Intermediate Lipophilicity for Lead Optimization

With an ACD/LogP of 1.28 and a LogD (pH 7.4) of 1.42, 1-ethylcyclobutanol provides a calculated 5.6-fold increase in octanol-water partitioning relative to unsubstituted cyclobutanol (LogP 0.50) [1]. This lipophilicity range is often desirable for optimizing passive membrane permeability while avoiding the excessive LogP (>3) that can lead to poor solubility, high metabolic clearance, or promiscuous off-target binding. The rigid cyclobutane ring further serves as a conformational constraint element, potentially reducing the entropic penalty of target binding compared to acyclic alkyl alcohol equivalents . Medicinal chemists seeking to introduce a compact, lipophilic alcohol moiety with restricted conformational flexibility can use 1-ethylcyclobutanol as a fragment or building block in structure-activity relationship (SAR) exploration, where the ethyl substituent provides a measurable and predictable increment in LogP relative to the methyl analog (ΔLogP +0.53) .

Laboratory-Scale Synthesis Requiring Safer Handling Profiles During Distillation and Storage

The flash point of 1-ethylcyclobutanol (43.2±10.9 °C) is 22.1 °C higher than that of unsubstituted cyclobutanol (21.1±0.0 °C) and 9.5 °C higher than that of 1-methylcyclobutanol (33.7±10.9 °C) [1]. For academic or industrial laboratories operating under strict fire safety codes, this elevated flash point may shift the compound from a 'highly flammable liquid' (Flash Point <23 °C, associated with H225 hazard statements) to a 'combustible liquid' classification, potentially reducing the stringency of storage requirements (e.g., allowable quantities outside of flammable storage cabinets) and simplifying shipping logistics [1]. When combined with its higher boiling point (129 °C vs. 111 °C for 1-methylcyclobutanol), which reduces evaporative losses, 1-ethylcyclobutanol is the preferred choice among the simple 1-alkylcyclobutanol series for reactions requiring prolonged heating or ambient handling over multiple days .

Organic Synthesis Intermediate for Alkoxide-Mediated Transformations

The predicted pKa of 1-ethylcyclobutanol (15.38±0.20) makes it a moderately weak tertiary alcohol suitable for selective alkoxide formation with strong bases (e.g., NaH, KH, or LDA) [1]. The approximately 0.4 pKa unit increase relative to cyclobutanol (pKa ~15.0) indicates that slightly stronger basic conditions may be required for complete deprotonation, which can be advantageous in chemoselective reaction sequences where multiple alcohol functionalities are present . The ethyl substituent also provides steric shielding of the resulting alkoxide, which can influence the stereochemical outcome of subsequent nucleophilic substitutions or etherification reactions. Procurement of 1-ethylcyclobutanol at ≥98% purity (commercially available from Leyan and other suppliers) ensures minimal interference from ketone or olefin impurities that could arise from dehydration side reactions during alkoxide formation .

Quote Request

Request a Quote for Cyclobutanol, 1-ethyl-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.